4'-Isobutylacetophenone serves as a crucial starting material for the synthesis of several pharmaceuticals, including the widely used pain reliever, ibuprofen. Its role involves undergoing a series of chemical reactions to ultimately form the core structure of ibuprofen. Source: Sigma-Aldrich, "4-isobutylacetophenone":
4'-Isobutylacetophenone finds application in proteomics research, a field studying the structure and function of proteins within an organism. It can be utilized in techniques like protein labeling and affinity purification, aiding in the identification and characterization of specific proteins. Source: Thermo Fisher Scientific, "4'-Isobutylacetophenone, 97%":
Beyond its specific applications, 4'-Isobutylacetophenone serves as a versatile intermediate in organic synthesis, a branch of chemistry involving the creation of complex organic molecules from simpler ones. Its reactive ketone functional group allows it to participate in various chemical reactions, enabling the synthesis of diverse organic compounds for research purposes. Source: Sigma-Aldrich, "4-isobutylacetophenone":
4'-Isobutylacetophenone is an organic compound with the molecular formula C₁₂H₁₆O. It is characterized by a phenyl ring substituted with an isobutyl group and an acetophenone moiety. The compound appears as a colorless to pale yellow liquid and has a flash point of 54 °C, indicating it is flammable. Its density is approximately 0.96 g/cm³, and it is known to have a mild odor .
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, notably ibuprofen, which is widely used for its anti-inflammatory properties .
4'-Isobutylacetophenone can be a skin irritant and may cause respiratory problems upon inhalation []. It is flammable and should be kept away from heat sources [].
Always refer to safety data sheets (SDS) for detailed handling and storage guidelines when working with this compound in a laboratory setting [].
The most common synthesis method for 4'-isobutylacetophenone involves:
This method is favored for its efficiency and reduced environmental impact compared to traditional methods that utilize corrosive reagents like aluminum chloride .
Research indicates that 4'-isobutylacetophenone can interact with biological systems primarily through its role as a precursor in drug synthesis. Its derivatives may exhibit varying degrees of toxicity and allergenic potential. For instance, skin contact can lead to allergic reactions . Moreover, studies have shown that this compound can photodegrade into more harmful substances when exposed to sunlight in aquatic environments, necessitating further investigation into its environmental interactions .
Several compounds share structural similarities with 4'-isobutylacetophenone. Below are some comparable compounds along with their unique characteristics:
Compound Name | Structure Similarity | Unique Characteristics |
---|---|---|
Acetophenone | Contains a phenyl ring | Used as a solvent and flavoring agent |
Ibuprofen | Derived from 4'-isobutylacetophenone | Nonsteroidal anti-inflammatory drug |
Butyrophenone | Similar aromatic structure | Used in food flavoring and as a fragrance |
Isobutylbenzene | Substituted benzene | Precursor for various chemical syntheses |
The uniqueness of 4'-isobutylacetophenone lies in its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity compared to these similar compounds. Its role as an intermediate in the synthesis of ibuprofen further distinguishes it within this group .
Flammable;Irritant;Environmental Hazard